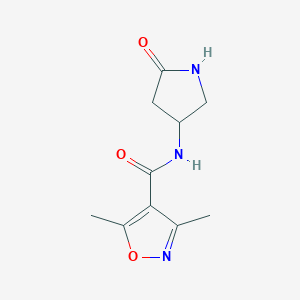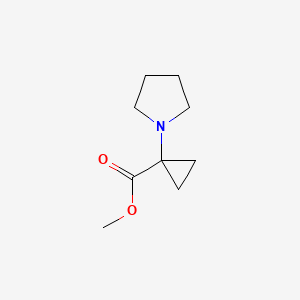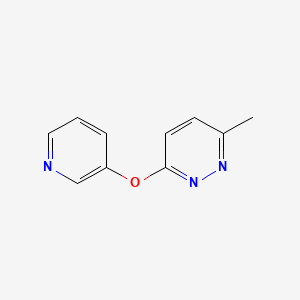
5-methyl-2-(pyridin-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-2-(pyridin-3-yloxy)pyrimidine” is a pyrimidinamine derivative . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . There are numerous methods for the synthesis of pyrimidines described in the literature . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .
Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be quite diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Pyrimidinamine derivatives have been shown to inhibit the nf-kb inflammatory pathway .
Result of Action
Pyrimidinamine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound on cellular processes.
Orientations Futures
The potential future directions for 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine research include further investigation into its mechanism of action, its effects on cellular processes, and its potential applications in the development of new drugs and treatments. Additionally, further research into the structure and properties of the compound could lead to new synthesis methods and potential applications in the fields of biochemistry and physiology. Finally, further research into the effects of environmental toxins on the body and the development of new drugs and treatments could also be explored.
Méthodes De Synthèse
5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine can be synthesized using several methods. One of the most common methods is the condensation reaction of ethyl acetoacetate with hydrazine hydrate. This reaction produces an intermediate compound, which is then heated and treated with hydrochloric acid to yield the desired product. Other methods for the synthesis of 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine include the reaction of ethyl acetoacetate with ethyl formate, the reaction of ethyl acetoacetate with hydrazine monohydrate, and the reaction of ethyl acetoacetate with hydrazine hydrate.
Applications De Recherche Scientifique
5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine has been studied extensively in the fields of biochemistry and physiology. It has been used as a model compound to study the structure and function of proteins and enzymes, as well as to investigate the mechanisms of drug action and resistance. It has also been used to study the effects of environmental toxins on the body and to develop new drugs and treatments. Additionally, 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine has been used as a starting material in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides.
Propriétés
IUPAC Name |
5-methyl-2-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCABYQLFVLFJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)

![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)


![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)


![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)